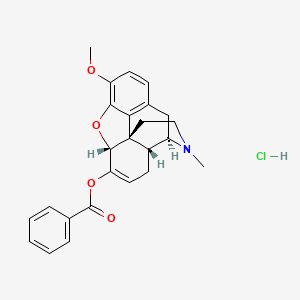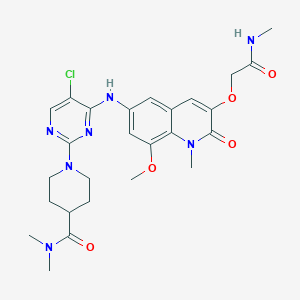
1-(5-chloro-4-((8-methoxy-1-methyl-3-(2-(methylamino)-2-oxoethoxy)-2-oxo-1,2-dihydroquinolin-6-yl)amino)pyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BI-3812 is a potent inhibitor of the interaction of the BTB/POZ domain of BCL6 with several co-repressors. It acts by inhibiting the BCL6::Co-repressor complex formation.
科学的研究の応用
Oncology: Targeting BCL6 in Lymphoma Treatment
BI-3812 is a potent inhibitor of B-cell lymphoma 6 (BCL6), a protein that plays a crucial role in the development and progression of various lymphomas . By inhibiting the interaction between BCL6 and its co-repressors, BI-3812 disrupts the transcriptional repression activity of BCL6, which is essential for the survival and proliferation of lymphoma cells. This disruption can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells, making BI-3812 a promising candidate for lymphoma therapy .
Immunology: Modulating Humoral Immunity
BCL6 is a master regulator of humoral immunity, and its inhibition by BI-3812 can potentially modulate immune responses. BCL6 normally represses genes involved in the differentiation of B-cells during germinal center reactions. By inhibiting BCL6, BI-3812 may influence the production of high-affinity immunoglobulins and affect the immune system’s ability to respond to pathogens and vaccines .
Gene Expression Regulation
BI-3812’s role in gene expression regulation is significant due to its impact on BCL6’s ability to repress transcription. By preventing BCL6 from binding to its co-repressors, BI-3812 can alter the expression of genes involved in cell cycle control, apoptosis, and differentiation, which are critical processes in both normal physiology and disease states .
Cell Cycle Control and DNA Damage Response
Research has shown that BCL6, targeted by BI-3812, represses genes involved in cell cycle control and the DNA damage response. This repression is crucial for allowing B-cells in germinal centers to proliferate rapidly and tolerate high levels of DNA damage during somatic hypermutation. BI-3812’s inhibition of BCL6 could be used to study these processes and potentially develop therapies for conditions characterized by unchecked cell proliferation and DNA damage .
Cell Death and Differentiation
BI-3812’s inhibition of BCL6 affects cell death and differentiation pathways. BCL6 represses genes that trigger apoptosis and promote differentiation. Therefore, BI-3812 could be used to induce apoptosis in cancer cells or to drive differentiation in stem cell research, providing insights into developmental biology and cancer treatment strategies .
Pharmacokinetics and Pharmacodynamics Research
While specific pharmacokinetic and pharmacodynamic data for BI-3812 are not readily available, its high potency and good permeability suggest that it could be an excellent candidate for in-depth pharmacological studies. Understanding how BI-3812 interacts with BCL6 in the body, its metabolism, distribution, and excretion, as well as its effects at different concentrations, would be crucial for its development as a therapeutic agent .
作用機序
Target of Action
BI-3812 is a highly potent inhibitor of B-cell lymphoma 6 (BCL6) . BCL6 is a transcriptional repressor that binds specific DNA sequences via its Zn-fingers and recruits transcriptional co-repressors (e.g. BCOR, SMRT, NCOR) by its BTB/POZ domain . BCL6 is essential for the germinal center (GC) reaction and is a known oncogenic driver frequently overexpressed in Diffuse large B-cell lymphoma (DLBCL) .
Mode of Action
BI-3812 inhibits the interaction of the BTB/POZ domain of BCL6 with several co-repressors in vitro (IC50 ≤ 3 nM), as well as the formation of BCL6::Co-repressor complexes in a cellular context (IC50 = 40 nM) . This inhibition disrupts the normal function of BCL6, leading to changes in gene expression.
Biochemical Pathways
BCL6 represses a broad set of genes that are required to sustain mutagenic activity without activating the DNA damage response or apoptosis . It also prevents maturation to plasma or memory cells and helps to maintain a de-differentiated state . By inhibiting BCL6, BI-3812 can potentially affect these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of BI-3812 include a high degree of plasma protein binding (96.89%) and a CACO permeability @ pH 7.4 of 2.8 *10^-6 cm/s . Its aqueous solubility @ ph 68 is less than 1 μg/ml , which may limit its bioavailability.
Result of Action
The inhibition of BCL6 by BI-3812 can lead to changes in gene expression, potentially disrupting the normal function of BCL6 and affecting the growth and survival of BCL6-dependent cancer cells . This could result in antitumor activity .
Action Environment
The action of BI-3812 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the presence of plasma proteins can impact the compound’s distribution within the body due to its high degree of plasma protein binding
特性
IUPAC Name |
1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N,N-dimethylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN7O5/c1-28-21(35)14-39-20-11-16-10-17(12-19(38-5)22(16)33(4)25(20)37)30-23-18(27)13-29-26(31-23)34-8-6-15(7-9-34)24(36)32(2)3/h10-13,15H,6-9,14H2,1-5H3,(H,28,35)(H,29,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGYXEVLQIIEJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-4-((8-methoxy-1-methyl-3-(2-(methylamino)-2-oxoethoxy)-2-oxo-1,2-dihydroquinolin-6-yl)amino)pyrimidin-2-yl)-N,N-dimethylpiperidine-4-carboxamide | |
Q & A
Q1: How does BI-3812 interact with its target and what are the downstream effects?
A: BI-3812 targets the BTB domain of BCL6, a transcriptional repressor. [, ] In endothelial cells, BCL6 normally suppresses the expression of pro-inflammatory genes activated by NFκB, a key regulator of inflammation. By antagonizing the BTB domain of BCL6, BI-3812 disrupts its repressive function. This, surprisingly, leads to a decrease in NFκB transcriptional activity and suppression of inflammatory gene expression, ultimately reducing leukocyte adherence, a hallmark of inflammation. [] The exact mechanism by which BTB domain antagonism by BI-3812 leads to reduced NFκB activity remains to be fully elucidated. One study suggests that this effect might be linked to BI-3812’s influence on HDAC activity, which is known to be increased by TNFα. []
Q2: What evidence is there for BI-3812's efficacy in in vitro models of inflammation?
A: In studies using human primary cardiac endothelial cells, BI-3812 effectively blocked TNFα-induced expression of vascular cell adhesion molecule 1 (VCAM-1) and CXCL2/GROβ. [, ] These molecules are involved in leukocyte recruitment and adhesion, critical steps in the inflammatory process. This finding suggests that BI-3812 may have therapeutic potential for treating inflammatory conditions by dampening the endothelium's inflammatory response.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

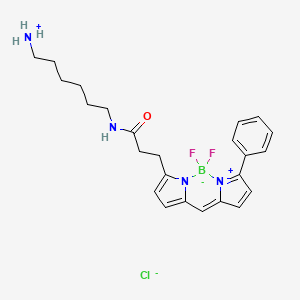
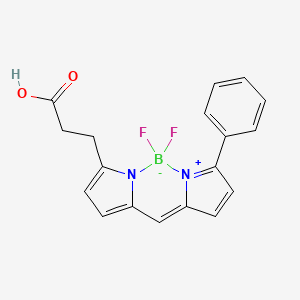
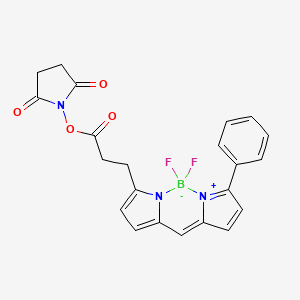

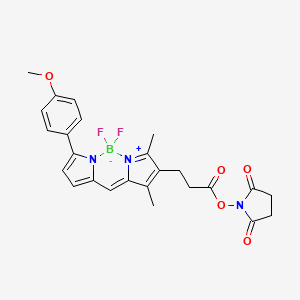
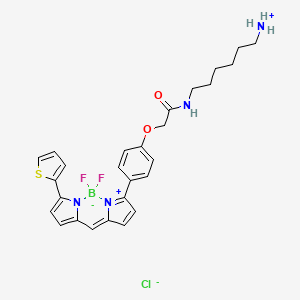
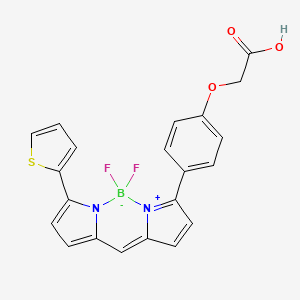
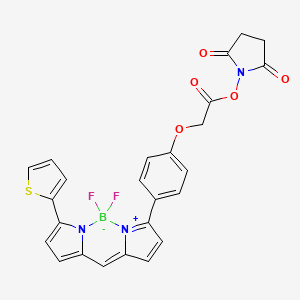
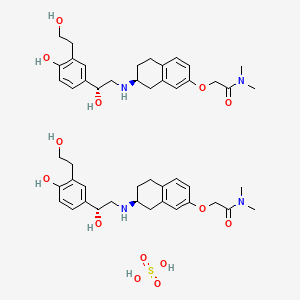
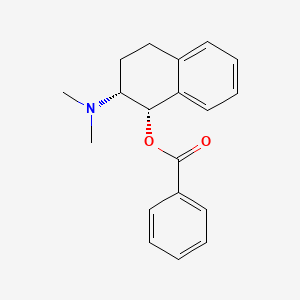
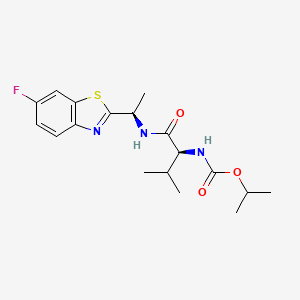
![N-[N-benzoyl-O-(2-dimethylaminoethyl)-l-tyrosyl]-l-phenylalaninol](/img/structure/B606020.png)
